molecular formula C22H21N3O B5510039 3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline

3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline

Cat. No. B5510039
M. Wt: 343.4 g/mol
InChI Key: BCRUAFXSGYZNBE-UHFFFAOYSA-N
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Description

"3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline" belongs to a class of compounds known as imidazoisoquinolines, which are heterocyclic compounds combining imidazole and isoquinoline structures. These compounds have garnered interest due to their diverse chemical and biological properties.

Synthesis Analysis

  • Kametani et al. (1975) described the formation of benzimidazo[2,1-a]isoquinoline, a related compound, through the reductive cyclization of tetrahydro-6,7-dimethoxy-1-(4,5-dimethoxy-2-nitrophenethyl)isoquinoline with triethyl phosphite (Kametani, Fujimoto, & Mizushima, 1975).
  • Liu and Li (2021) developed a synthesis method for benzo[4,5]imidazo[2,1-a]isoquinolines using calcium carbide as a solid alkyne source, highlighting a novel approach relevant to the synthesis of similar compounds (Liu & Li, 2021).

Molecular Structure Analysis

  • The molecular structure of a similar compound, 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinoline, was determined by Okmanov et al. (2019), which showed that the tetrahydropyridine ring adopts a twist–boat conformation (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).

Chemical Reactions and Properties

  • A study by Pandey et al. (2013) described the synthesis of 3H-pyrazolo[3,4-c]isoquinolines, which could provide insights into the chemical reactivity and properties of similar imidazoisoquinoline compounds (Pandey, Bhowmik, & Batra, 2013).

Physical Properties Analysis

  • The physical properties of similar compounds, such as 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane, were studied by Kefayati et al. (2012), providing a reference for understanding the physical characteristics of imidazoisoquinolines (Kefayati, Asghari, & Khanjanian, 2012).

Chemical Properties Analysis

  • The chemical properties of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, studied by Nanda et al. (2007), may offer insights into the chemical behavior of related imidazoisoquinolines (Nanda, Ganguli, & Chakraborty, 2007).

Scientific Research Applications

Antitumor Activity

A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, including analogs related to 3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline, have demonstrated significant cytotoxicity against various tumor cell lines. One specific compound, SDZ 62-434, was found to be more effective than the clinical cytostatic agent edelfosine in increasing survivors and decreasing tumor volume in an oral mouse Meth A fibrosarcoma assay. This compound has progressed to phase I clinical trials for cancer treatment due to its promising antitumor activity (Houlihan et al., 1995). Further structure-activity relationship studies of these compounds have highlighted the importance of substitutions on the core structure for antitumor efficacy, with certain modifications leading to enhanced activity against human tumor cell lines (Cheon et al., 1997).

Synthesis and Characterization

Research on the synthesis and characterization of compounds structurally related to this compound focuses on developing efficient synthetic methods and exploring their potential applications. One study introduced a convenient synthetic method for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives, providing a basis for future pharmacological investigations of these compounds (Zaki et al., 2017). Another study demonstrated a catalyst-free ambient temperature synthesis route for benzimidazo[2,1-a]isoquinoline by reacting 2-ethynylbenzaldehyde with ortho-phenylenediamines, offering an environmentally benign approach to synthesizing these heterocyclic compounds (Mishra et al., 2019).

Safety and Hazards

Safety data sheets indicate that isoquinolines may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Isoquinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties .

properties

IUPAC Name

4-[(2-phenylimidazo[2,1-a]isoquinolin-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-2-7-18(8-3-1)21-20(16-24-12-14-26-15-13-24)25-11-10-17-6-4-5-9-19(17)22(25)23-21/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRUAFXSGYZNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N=C3N2C=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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